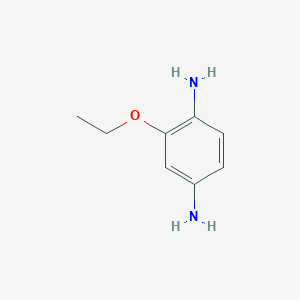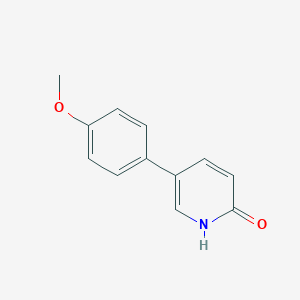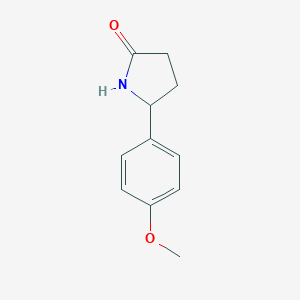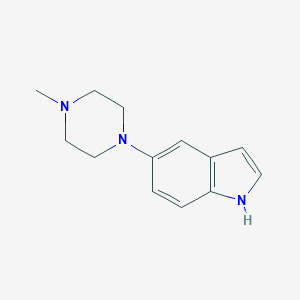
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
Vue d'ensemble
Description
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C11H23N3O2SSi and its molecular weight is 289.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Nucleosides and Imidazole Derivatives
This compound is utilized in the synthesis of various nucleosides and imidazole derivatives. For instance, the tert-butyldimethylsilyl group has been employed in the synthesis of nucleosides from 2-substituted imidazoles, indicating its role in stabilizing and protecting groups in synthetic chemistry (Wyss, Arnold, & Schönholzer, 1980). Additionally, this compound is used in the synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes, demonstrating its versatility in the formation of imidazole derivatives (Kim, Abdelaal, Bauer, & Heimer, 1995).
Reactivity Tuning in Organic Synthesis
The reactivity of O-tert-Butyldimethylsilylimidazolyl aminals, derivatives of this compound, is crucial in organic synthesis. These derivatives behave similarly to parent aldehydes when reacting with organolithium reagents, allowing for fine-tuning of reactivity in synthetic processes (Gimisis, Arsenyan, Georganakis, & Leondiadis, 2003).
Use in Protecting Groups and Catalysis
This compound plays a significant role in the protection of phenols as tert-butyldimethylsilyl (TBDMS) ethers. A study describes a procedure for protecting phenols using tert-butyldimethylsilyl chloride with imidazole as a catalyst (Bastos, Ciscato, & Baader, 2005). Additionally, it is involved in isomerization processes in nucleosides and other organic compounds, highlighting its significance in structural modifications and synthesis (Olgivie & Entwistle, 1981).
Role in Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, derivatives of this compound are explored for their potential as H3 receptor antagonists. Sulfonamides derived from imidazoles containing tert-butyldimethylsilyl groups have shown promising results in binding affinity studies (Wolin, Connolly, Afonso, Hey, She, Rivelli, Willams, & West, 1998).
Orientations Futures
Propriétés
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2SSi/c1-11(2,3)18(6,7)10-12-8-9-14(10)17(15,16)13(4)5/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRCDMGXKRTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CN1S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129378-52-5 | |
| Record name | 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
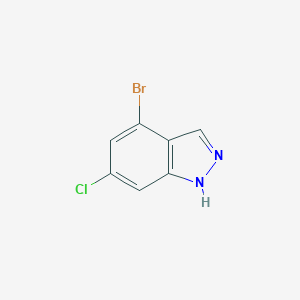
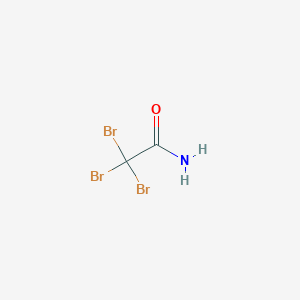
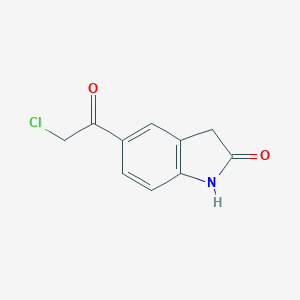
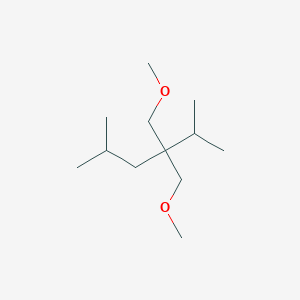
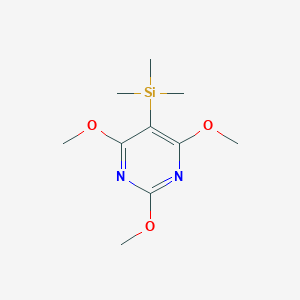
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)

